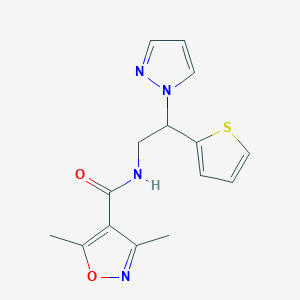

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a thiophene ring, and an isoxazole ring

Properties

IUPAC Name |

3,5-dimethyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-10-14(11(2)21-18-10)15(20)16-9-12(13-5-3-8-22-13)19-7-4-6-17-19/h3-8,12H,9H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXVGIRSXFWAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and a diketone, the pyrazole ring is formed through a cyclization reaction.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Construction of the Isoxazole Ring: The isoxazole ring is typically synthesized through a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkene.

Final Coupling: The final step involves coupling the pyrazole-thiophene intermediate with the isoxazole carboxamide under conditions such as peptide coupling reagents (e.g., EDC, HOBt) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the thiophene and pyrazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the carboxamide group can yield the corresponding amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 12 |

| 10d | B. subtilis | 14 |

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through in vitro studies, particularly using human red blood cell (HRBC) membrane stabilization methods. It demonstrated the ability to inhibit hemolysis induced by heat and hypotonic solutions, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

This compound has shown promise in anticancer studies, with significant cytotoxicity against various cancer cell lines measured by the MTT assay:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.08 |

| A549 | 0.15 |

| HeLa | 0.12 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development in cancer therapy.

Case Studies

Several studies have focused on evaluating the biological properties of similar compounds:

Study on Antimicrobial Activity

A series of pyrazole-thiazole derivatives were synthesized and screened for antimicrobial activity against E. coli and S. aureus, demonstrating promising results in inhibiting bacterial growth.

Evaluation of Anti-inflammatory Properties

Research indicated that similar compounds exhibited significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers.

Anticancer Evaluation

A comparative study showed that the compound had superior cytotoxic effects against breast cancer cells compared to traditional chemotherapeutics, suggesting its potential as a lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

N-(2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide: Lacks the thiophene ring, which may affect its biological activity and chemical properties.

N-(2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide: Lacks the pyrazole ring, which may result in different reactivity and applications.

Uniqueness

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is unique due to the combination of the pyrazole, thiophene, and isoxazole rings in a single molecule. This structural complexity can lead to unique chemical reactivity and potential for diverse applications in various fields.

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of heterocycles, including pyrazole and thiophene moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:

Research indicates that compounds containing pyrazole and thiophene structures exhibit various biological activities, including:

- Antioxidant Activity : Pyrazole derivatives have been shown to possess significant antioxidant properties, which are essential for combating oxidative stress in biological systems .

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases .

- Antimicrobial and Antitumor Activities : The compound has shown promise as an antimicrobial and anticancer agent, with studies indicating its effectiveness against various cancer cell lines .

Biological Evaluation

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of findings from recent research:

Case Studies

- Antioxidant Properties : A study evaluated the antioxidant capacity of various pyrazole derivatives, including the compound . Results indicated that it effectively scavenged free radicals, demonstrating potential therapeutic applications in oxidative stress-related conditions .

- Antimicrobial Efficacy : In a comparative study of several pyrazole derivatives, the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results were promising enough to warrant further exploration into its use as an antibacterial agent .

- Neuroprotective Effects : Research involving the inhibition of acetylcholinesterase revealed that the compound could play a role in neuroprotection, making it a candidate for further investigation in Alzheimer's disease treatment strategies .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling a pyrazole-thiophene ethylamine intermediate with 3,5-dimethylisoxazole-4-carboxylic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt). For example, analogous syntheses use K₂CO₃ in DMF to facilitate alkylation of thiol or amine groups under mild conditions (25–50°C) . Purification typically involves column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

- Answer : Characterization relies on NMR (¹H, ¹³C) to confirm regiochemistry and purity, particularly for distinguishing thiophene and pyrazole proton environments. Mass spectrometry (ESI-TOF) validates molecular weight, while FT-IR confirms carbonyl (C=O) and amide (N-H) functional groups. For crystalline derivatives, elemental analysis ensures stoichiometric consistency .

Q. What solvents and conditions are optimal for recrystallization?

- Answer : Ethanol or methanol is preferred due to the compound’s moderate polarity. Slow evaporation at 4°C yields high-purity crystals. For derivatives with poor solubility, DCM/hexane (1:3) mixtures are effective .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

- Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) is critical for determining bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking between thiophene and pyrazole rings). For example, Acta Crystallographica reports highlight the use of SHELXTL for refining twinned crystals, with R-factors < 0.05 indicating high accuracy .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how are contradictions in IC₅₀ data addressed?

- Answer : Antimicrobial activity can be tested via microdilution assays (CLSI guidelines) against Gram-positive/negative strains. Contradictions in IC₅₀ values (e.g., varying results against S. aureus) may arise from differences in bacterial efflux pump expression. Normalizing data to control compounds (e.g., ciprofloxacin) and repeating assays in triplicate with ATP-based viability controls improve reliability .

Q. How can computational methods (e.g., DFT, molecular docking) guide SAR studies of this compound?

- Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict reactive sites (e.g., the isoxazole carbonyl as a hydrogen bond acceptor). Docking into target proteins (e.g., bacterial topoisomerase IV) using AutoDock Vina identifies key interactions, such as thiophene sulfur’s role in hydrophobic binding. Discrepancies between computational and experimental binding affinities are resolved by adjusting force fields or solvation parameters .

Methodological Considerations

- Data Contradiction Analysis : Conflicting NMR signals (e.g., proton splitting in pyrazole) may arise from dynamic rotational isomerism. Variable-temperature NMR (25–60°C) can stabilize conformers for clearer assignments .

- Crystallographic Challenges : For poorly diffracting crystals, synchrotron radiation (λ = 0.7–1.0 Å) improves resolution. Twinning is addressed using the TWINABS module in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.